molecular formula C21H31N5O3S B6578377 4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 1049392-39-3

4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B6578377
CAS No.: 1049392-39-3
M. Wt: 433.6 g/mol
InChI Key: NBZIAWJTQTZDTB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core. The substituents include a 1-methyl-1H-pyrrole ring and a 4-methylpiperazine moiety linked via an ethyl spacer. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous benzamide derivatives (e.g., SNAr reactions for pyrrole incorporation) .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c1-23(2)30(28,29)18-9-7-17(8-10-18)21(27)22-16-20(19-6-5-11-25(19)4)26-14-12-24(3)13-15-26/h5-11,20H,12-16H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZIAWJTQTZDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the combination of dimethylsulfamoyl, pyrrole, and piperazine groups. Below is a comparative analysis with related benzamide derivatives:

Compound Key Structural Differences Potential Targets/Activities Reference
4-(Dimethylsulfamoyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Reference compound with pyrrole, piperazine, and dimethylsulfamoyl groups. Hypothetical CNS receptor modulation (unconfirmed).
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Replaces pyrrole with imidazole; lacks sulfamoyl and piperazine groups. Anticancer or kinase inhibition (imidazole motif common in kinase inhibitors).
4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides Substitutes dimethylsulfamoyl with furoyl-piperazinylmethyl; retains benzamide core. Acetylcholinesterase inhibition (demonstrated activity in Alzheimer’s disease models).
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone ring instead of pyrrole; nitro and phenyl groups present. Antibacterial or β-lactamase inhibition (structural similarity to β-lactams).
2-(2-Hydroxy-ethyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-ethyl]-benzamide Lacks sulfamoyl and piperazine groups; simpler pyrrole-ethyl-benzamide structure. Unreported, but likely CNS-targeted due to pyrrole and ethylamine linker.

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